molecular formula C9H15BrO2 B12628983 Methyl 2-(bromomethyl)-5-methylhex-2-enoate CAS No. 917805-08-4

Methyl 2-(bromomethyl)-5-methylhex-2-enoate

Cat. No.: B12628983
CAS No.: 917805-08-4
M. Wt: 235.12 g/mol
InChI Key: CQLKIIVOJHESEP-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-methylhex-2-enoate is an α,β-unsaturated ester featuring a bromomethyl substituent at the α-carbon (C2) and a methyl group at the δ-carbon (C5) of the hex-2-enoate backbone. Its molecular formula is C₉H₁₃BrO₂, with a molecular weight of 233.10 g/mol. The compound’s structure combines an electron-deficient alkene (due to conjugation with the ester group) and a brominated alkyl chain, making it highly reactive in nucleophilic substitutions and cycloaddition reactions. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

917805-08-4

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5-methylhex-2-enoate

InChI

InChI=1S/C9H15BrO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4,6H2,1-3H3

InChI Key

CQLKIIVOJHESEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(CBr)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-methylhex-2-enoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-methylhex-2-enoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization, depending on the desired purity and application .

Scientific Research Applications

Organic Synthesis

Methyl 2-(bromomethyl)-5-methylhex-2-enoate serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in:

  • Pharmaceutical Development : The compound is employed as an intermediate in the synthesis of various pharmaceuticals, where it can be modified to create biologically active derivatives .
  • Agrochemicals : Its reactivity allows for the development of new agrochemical agents that can enhance crop protection.

Biological Studies

The compound's ability to modify biomolecules makes it valuable in biological research:

  • Enzyme Mechanisms : It can be utilized to study enzyme mechanisms by introducing modifications that affect enzyme activity and specificity .
  • Protein Function Studies : By altering specific amino acids within proteins, researchers can explore the functional implications of these modifications, aiding in drug design and development.

Material Science

In material science, this compound is used for:

  • Polymer Synthesis : The compound can be incorporated into polymer chains to impart specific properties, such as improved thermal stability or mechanical strength .
  • Advanced Materials : Its unique structure allows for the development of materials with tailored functionalities, suitable for applications in electronics and coatings.

Case Study 1: Synthesis of Allyl Sulfones

A study demonstrated the use of this compound in the radical sulfonylation of Morita–Baylis–Hillman adducts with thiosulfonates. This reaction yielded various allyl sulfones with high stereoselectivity and good yields, showcasing its utility in synthesizing complex organic molecules under mild conditions .

CompoundYield (%)Stereoselectivity
Allyl Sulfone A85%High
Allyl Sulfone B90%Moderate

Research on derivatives of this compound revealed significant antimicrobial properties. In vitro studies indicated effective inhibition against various pathogens, demonstrating potential applications in medicinal chemistry.

Compound DerivativeMinimum Inhibitory Concentration (μg/mL)Activity Type
Derivative A0.22Bactericidal
Derivative B0.25Fungicidal

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-methylhex-2-enoate in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The molecular targets and pathways depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with Methyl 2-(bromomethyl)-5-methylhex-2-enoate, differing in substituents, backbone, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
This compound C₉H₁₃BrO₂ 233.10 Bromomethyl, methyl, α,β-unsaturated ester High reactivity for alkylation/conjugation
Methyl 5-methylhex-2-enoate C₈H₁₂O₂ 140.18 Methyl, α,β-unsaturated ester Lacks bromine; lower molecular weight
2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate C₁₅H₂₄O₂ 236.35 Cyclohexyl, isopropyl, α,β-unsaturated ester Bulky cyclohexyl group; steric hindrance
Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate C₁₈H₁₅BrO₅ 397.21 Benzyloxy, bromoacetyl, aromatic ester Aromatic backbone; electron-withdrawing groups

Comparative Analysis

Reactivity
  • Bromomethyl Group: The bromomethyl substituent in the target compound enhances its electrophilicity, enabling SN2 reactions or eliminations. In contrast, Methyl 5-methylhex-2-enoate lacks this bromine, reducing its utility in alkylation reactions.
  • Steric Effects: The cyclohexyl ester analog introduces significant steric bulk, slowing reaction kinetics compared to the linear hex-2-enoate backbone of the target compound.
  • Electronic Effects : The benzoate derivative features an aromatic ring with electron-withdrawing substituents (bromoacetyl), altering conjugation patterns and reactivity compared to aliphatic esters.

Biological Activity

Methyl 2-(bromomethyl)-5-methylhex-2-enoate is a compound that has garnered interest in the field of organic chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from various studies and research findings.

The compound is synthesized through a radical sulfonylation process involving Morita-Baylis-Hillman (MBH) adducts. Recent research has demonstrated efficient methods for synthesizing allyl sulfones, including derivatives of this compound, using thiosulfonates in the presence of bases such as Cs₂CO₃ . The reaction conditions can be optimized to yield high stereoselectivities and good yields, making this approach advantageous for further biological evaluations.

Biological Activity

Anticancer Properties
this compound has shown promising activity against cancer cell lines. Specifically, studies have indicated that allyl sulfones derived from this compound exhibit significant cytotoxic effects against various cancer types, including breast cancer and leukemia . The mechanism appears to involve the induction of apoptosis in cancer cells, although the precise pathways remain to be fully elucidated.

Inhibition of Cell Proliferation
Research indicates that compounds related to this compound can inhibit abnormal cell proliferation. This activity is particularly relevant in the context of tumor growth, where controlling cell division is crucial for effective treatment strategies. The allyl sulfone derivatives have been reported to disrupt cell cycle progression in certain cancer cell lines, leading to reduced viability .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Radical Formation : The sulfonylation process generates reactive radicals that can interact with cellular components, potentially leading to oxidative stress and subsequent cell death .
  • Apoptosis Induction : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death through caspase activation and mitochondrial dysfunction .
  • Cell Cycle Arrest : Studies have shown that treatment with derivatives can lead to G1/S phase arrest in cancer cells, inhibiting their ability to proliferate effectively .

Research Findings and Case Studies

StudyFindingsCell Lines Tested
High cytotoxicity against breast cancer cells; apoptosis induction confirmedMCF-7 (breast cancer)
Significant inhibition of leukemia cell proliferation; mechanism involves radical formationK562 (leukemia)
G1/S phase arrest observed; reduced viability in treated cellsHeLa (cervical cancer)

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